![molecular formula C22H18ClN5O4S B2592473 4-(2-((1-(4-clorofenil)-4-oxo-4,5-dihidro-1H-pirazolo[3,4-d]pirimidin-6-il)tio)acetamido)benzoato de etilo CAS No. 851122-86-6](/img/new.no-structure.jpg)
4-(2-((1-(4-clorofenil)-4-oxo-4,5-dihidro-1H-pirazolo[3,4-d]pirimidin-6-il)tio)acetamido)benzoato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse pharmacological properties, including anti-inflammatory, anti-bacterial, anti-fungal, anti-viral, and anti-cancer activities . The compound’s structure includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a benzoate ester group, making it a significant molecule in medicinal chemistry.
Aplicaciones Científicas De Investigación
Ethyl 4-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Due to its pharmacological properties, it is being explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a range of pathways .
Result of Action
Similar compounds have been found to possess various biological activities .
Métodos De Preparación
The synthesis of ethyl 4-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by reacting 4-chlorophenylhydrazine with ethyl acetoacetate in the presence of a base such as potassium carbonate.
Thioether formation: The resulting pyrazolo[3,4-d]pyrimidine derivative is then reacted with ethyl chloroacetate to form the thioether linkage.
Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity, as well as the use of green chemistry principles to minimize environmental impact.
Análisis De Reacciones Químicas
Ethyl 4-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like acetone or ethanol, and catalysts such as potassium carbonate or palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
Ethyl 4-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Ethyl 2-((3-benzamido-4-(4-chlorophenyl)-7H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate: This compound has a similar core structure but different substituents, leading to variations in biological activity.
6-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-N-(2,4-difluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine: This compound also exhibits significant pharmacological properties but differs in its heterocyclic system and substituents.
The uniqueness of ethyl 4-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate lies in its specific combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications.
Propiedades
Número CAS |
851122-86-6 |
|---|---|
Fórmula molecular |
C22H18ClN5O4S |
Peso molecular |
483.93 |
Nombre IUPAC |
ethyl 4-[[2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H18ClN5O4S/c1-2-32-21(31)13-3-7-15(8-4-13)25-18(29)12-33-22-26-19-17(20(30)27-22)11-24-28(19)16-9-5-14(23)6-10-16/h3-11H,2,12H2,1H3,(H,25,29)(H,26,27,30) |
Clave InChI |
VBUFPERSCNHZQA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-METHYLPHENYL)-2-{4-[3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBONYL]PIPERAZIN-1-YL}ACETAMIDE](/img/structure/B2592391.png)

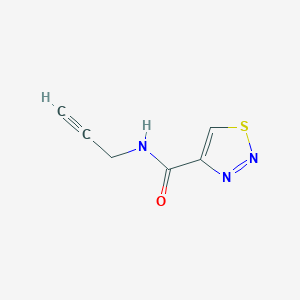

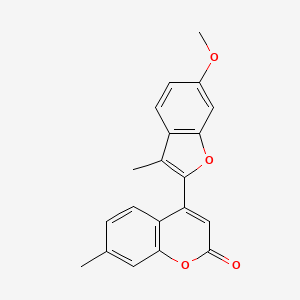
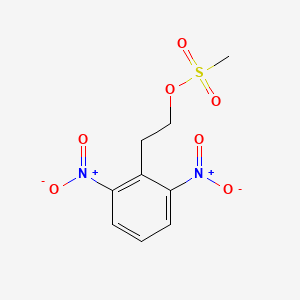
![2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2592399.png)
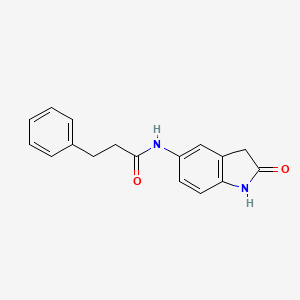
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxy-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2592402.png)
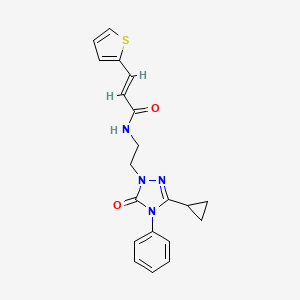
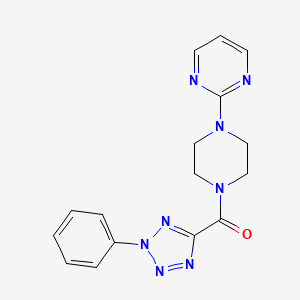
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2592407.png)

![9-(4-CHLOROPHENYL)-2-[2-OXO-2-(4-PHENYLPIPERAZINO)ETHYL]PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE](/img/structure/B2592413.png)
